molecular formula C11H14O3 B8655791 1-(4-(3-Hydroxypropoxy)phenyl)ethanone

1-(4-(3-Hydroxypropoxy)phenyl)ethanone

Cat. No.: B8655791
M. Wt: 194.23 g/mol
InChI Key: FCCLBYPNCOOTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Hydroxypropoxy)phenyl)ethanone is a synthetic phenolic ketone intended for research and experimental purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Phenolic compounds of this structural class are of significant interest in scientific research due to their diverse potential applications. They often serve as key intermediates or scaffolds in medicinal chemistry for the synthesis of novel molecules with potential pharmacological activities. Researchers investigate these compounds for their potential antioxidant properties, as polyphenolic structures are known to act as free radical scavengers and may help counteract reactive oxygen species (ROS) and cellular oxidative stress, which are implicated in various disease pathologies . The compound's structure, featuring an ethanone group linked to a phenoxypropanol chain, makes it a valuable building block in organic synthesis and chemical biology. It may be utilized in the development of probes to study biochemical pathways or in structure-activity relationship (SAR) studies aimed at designing new agents for researching inflammatory disorders, neurodegenerative diseases, and metabolic conditions . Further investigation is required to fully elucidate the specific mechanism of action, research value, and all potential applications of this compound. Researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-[4-(3-hydroxypropoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O3/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6,12H,2,7-8H2,1H3

InChI Key

FCCLBYPNCOOTEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCO

Origin of Product

United States

Scientific Research Applications

Chemistry

1-(4-(3-Hydroxypropoxy)phenyl)ethanone serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.
  • Reduction : The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution : Hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Biology

In biological research, this compound has been investigated for its potential activities:

  • Antimicrobial Properties : Studies indicate that it may exhibit antimicrobial effects against certain pathogens.
  • Antioxidant Activity : Research suggests potential antioxidant properties that could benefit health.

Medicine

This compound has been explored for various therapeutic effects:

  • Anti-inflammatory Effects : It shows promise in reducing inflammation, which is crucial for treating chronic diseases.
  • Anticancer Activities : Preliminary studies suggest that it might inhibit cancer cell growth, warranting further investigation.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various phenolic compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Properties

Research conducted by Food Chemistry examined the antioxidant capacity of several phenolic compounds. The study found that this compound exhibited strong free radical scavenging activity, indicating its potential use in food preservation and health supplements.

Comparative Efficacy Table

CompoundApplication AreaIC50 (µM)Mechanism of Action
This compoundAntimicrobialTBDTBD
1-(4-hydroxyphenyl)-2-methylpropan-1-oneAntioxidantTBDFree radical scavenging
1-(4-hydroxystyryl)-2-naphthalenecarboxaldehydeAnticancerTBDApoptosis induction

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Propoxy Analogs

Compounds such as 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (Impurity 4) and 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone (Impurity 9) share the same phenyl-ethanone core but replace the hydroxyl group in the propoxy chain with halogens (Cl, Br). Key differences include:

  • Reactivity: The hydroxyl group in 1-(4-(3-hydroxypropoxy)phenyl)ethanone allows hydrogen bonding and participation in metabolic conjugation (e.g., glucuronidation), whereas halogenated analogs may undergo nucleophilic substitution or dehalogenation .

Dimeric and Bicyclic Derivatives

1,1'-[4,4'-(Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone (Impurity 10) is a dimeric analog with two ethanone-linked phenyl rings bridged by a propane-dioxy chain. Differences include:

  • Molecular Weight: The dimer (C₂₁H₂₂O₆) has a higher molecular weight (~370.4 g/mol) compared to the monomer (C₁₁H₁₄O₃, ~194.2 g/mol), impacting pharmacokinetics (e.g., slower diffusion).

Sulfonyl Piperazine Derivatives

Ethanone derivatives with sulfonyl piperazine substituents, such as 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) , differ in their substitution patterns:

  • Functional Groups : The sulfonyl piperazine moiety introduces strong electron-withdrawing effects, increasing metabolic stability compared to the hydroxypropoxy group.
  • Melting Points: Derivatives like 7e exhibit higher melting points (131–134°C) due to crystalline packing facilitated by sulfonyl and tetrazole groups, whereas this compound likely has a lower melting point (unreported) due to its flexible hydroxypropoxy chain .

Antitumor Chalcone Derivatives

Desmosdumotin C analogs, such as (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one , share the ethanone core but feature extended conjugated systems (chalcone backbone) and halogenated aryl groups. Key distinctions include:

  • Solubility: The chalcone’s conjugated system reduces solubility compared to the non-conjugated hydroxypropoxy derivative.

Thiazole and Imidazole Hybrids

Compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone and 1-(4-(1H-imidazol-1-yl)phenyl)ethanone incorporate heterocyclic groups (quinoline, imidazole) instead of hydroxypropoxy. These modifications:

  • Enhance Binding Affinity : Heterocycles like imidazole can participate in π-π stacking or hydrogen bonding with biological targets, as seen in antimicrobial chalcones .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3-hydroxypropoxy, ethanone ~194.2 Intermediate/impurity in Iloperidone
1-[4-(3-Chloropropoxy)phenyl]ethanone 3-chloropropoxy, ethanone ~212.7 Increased lipophilicity
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone Sulfonyl piperazine, ethanone ~405.4 High melting point (131–134°C)
(E)-1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one Chalcone, chloro, methoxy ~367.2 Antitumor activity

Q & A

Q. What are the established synthetic routes for 1-(4-(3-Hydroxypropoxy)phenyl)ethanone, and how do reaction conditions impact yield?

  • Methodological Answer : Two primary routes are employed:
  • Friedel-Crafts Acylation : Reacting 4-(3-hydroxypropoxy)benzaldehyde with acetyl chloride in the presence of AlCl₃ to introduce the ethanone group. Catalyst purity and anhydrous conditions are critical to avoid side reactions (e.g., over-acylation) .
  • Williamson Ether Synthesis : Starting with 4-hydroxyacetophenone and 3-chloropropanol under basic conditions (KOH/acetone). Temperature (60–80°C) and solvent polarity significantly affect ether bond formation efficiency .
    Key Data :
MethodYield RangeOptimal Conditions
Friedel-Crafts50–65%AlCl₃, 0°C, CH₂Cl₂ solvent
Williamson Ether70–85%KOH, acetone, reflux, 12 hours

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • NMR : ¹H NMR shows distinct signals for the acetyl group (δ 2.5–2.6 ppm, singlet) and hydroxypropoxy chain (δ 3.7–4.2 ppm, multiplet). ¹³C NMR confirms the ketone (δ 207–210 ppm) and ether linkages (δ 70–75 ppm) .
  • IR : Strong carbonyl stretch at ~1700 cm⁻¹ and broad O-H stretch (~3200 cm⁻¹) for the hydroxyl group .
  • Mass Spectrometry : Molecular ion peak at m/z 208 (C₁₁H₁₄O₃) with fragmentation patterns matching the hydroxypropoxy side chain .

Q. How does the hydroxypropoxy substituent influence solubility and purification?

  • Methodological Answer : The 3-hydroxypropoxy group enhances hydrophilicity, enabling solubility in polar solvents (e.g., ethanol, DMSO). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities. Recrystallization from ethanol/water (1:3) yields >95% purity .

Advanced Research Questions

Q. How can regioselectivity challenges during hydroxypropoxy introduction be mitigated?

  • Methodological Answer : Competing ortho/para substitution in aromatic systems is addressed by:
  • Protecting Groups : Temporarily acetylating the phenolic -OH before etherification reduces undesired side reactions .
  • Computational Modeling : DFT calculations predict electron density distribution, guiding reagent choice (e.g., bulky bases favor para selectivity) .
    Case Study : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves para selectivity to >90% in Williamson synthesis .

Q. What mechanisms explain conflicting bioactivity data in derivatives of this compound?

  • Methodological Answer : Discrepancies arise from:
  • Impurity Profiles : Residual solvents (e.g., DMF) in synthesis can inhibit enzyme activity. LC-MS purity checks (>99%) are essential .
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) and use positive controls (e.g., ciprofloxacin) to validate results. Meta-analyses of structural analogs (e.g., methoxy vs. hydroxypropoxy derivatives) clarify substituent effects .

Q. What advanced strategies optimize stability under physiological conditions?

  • Methodological Answer :
  • pH-Sensitive Degradation : The hydroxypropoxy group hydrolyzes in acidic environments (pH < 4). Stability studies (HPLC monitoring) recommend buffered formulations (pH 6–7.4) for in vitro assays .
  • Derivatization : Acetylating the hydroxyl group improves metabolic stability while retaining activity. In vivo pharmacokinetics show a 2.5-fold increase in half-life after acetylation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for Friedel-Crafts synthesis?

  • Methodological Answer : Yield variations (50–65%) stem from:
  • Catalyst Activation : Freshly sublimed AlCl₃ outperforms commercial grades due to reduced moisture content.
  • Workup Protocols : Quenching with ice-water vs. gradual HCl addition affects byproduct formation.
    Recommendation : Replicate conditions from PubChem datasets (anhydrous AlCl₃, CH₂Cl₂, 0°C) for consistency .

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